N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

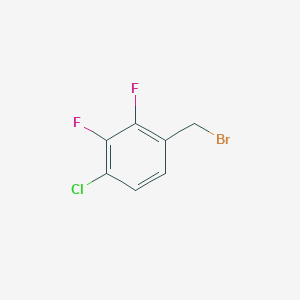

“N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide” is an organic compound containing a benzyl group, which is a phenyl group attached to a CH2 group, and an oxalamide group, which is a type of amide. The benzyl groups are substituted with chlorine and fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have regions of differing electron density due to the electronegative chlorine and fluorine atoms, which could influence its reactivity .Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the conditions and the other reactants present. The benzyl halides could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of electronegative atoms could make it polar, influencing its solubility, boiling point, and melting point .Applications De Recherche Scientifique

Reactivity and Carbene Studies

The reactivity of oxalamide-based carbenes, similar in structure to N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide, has been explored in various studies. One such study investigated the behavior of an oxalamide-based carbene, demonstrating its ability to undergo cyclopropanation reactions with styrene or methylacrylate, leading to respective cyclopropanation products. This carbene also reacted with elemental selenium to yield a selenide, characterized by X-ray diffraction. The study further analyzed the electronic properties of the carbene ligand, indicating its relatively low electron-donating capacity among known N-heterocyclic carbenes. This unique reactivity and electronic characteristic make oxalamide-based carbenes, and by extension compounds like this compound, interesting subjects for organometallic and catalysis research (Braun, Frank, & Ganter, 2012).

Photocatalytic Oxidation

Another relevant study focused on the photocatalytic oxidation of benzyl alcohol and its derivatives, including compounds structurally related to this compound. This research demonstrated that these compounds could be oxidized into their corresponding aldehydes with high conversion and selectivity using a titanium dioxide photocatalyst under an O2 atmosphere and visible light irradiation. The findings highlight the potential of this compound and its analogs in green chemistry applications, such as environmentally friendly oxidation processes (Higashimoto et al., 2009).

Synthesis of Oxalamides

Research on the synthesis of di- and mono-oxalamides from 2-substituted-3-(2-nitrophenyl)oxiranes reveals a novel synthetic approach that could be applicable to compounds like this compound. This method involves a one-pot synthesis from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement processes, yielding high-purity N-(2-carboxyphenyl)aryloxalmonoamides. Such synthetic methodologies expand the toolbox for creating oxalamide derivatives and exploring their applications in medicinal chemistry and material science (Mamedov et al., 2016).

Corrosion Inhibition

The study on thiosemicarbazone derivatives, including compounds with structural elements similar to this compound, revealed their effectiveness as corrosion inhibitors for mild steel in acidic media. These compounds exhibit significant inhibition efficiency, showcasing their potential in industrial applications where corrosion resistance is crucial. The research provides insights into the adsorption behavior and surface interactions of such compounds, contributing to the development of new corrosion inhibitors (Zaidon et al., 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-[(2,6-difluorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF2N2O2/c17-11-6-4-10(5-7-11)8-20-15(22)16(23)21-9-12-13(18)2-1-3-14(12)19/h1-7H,8-9H2,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLYOJRIZKFFJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2713150.png)

![(4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone](/img/structure/B2713152.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2713154.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2713159.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone](/img/structure/B2713166.png)